Product packaging for Z-PDLDA-NHOH(Cat. No.:)

Z-PDLDA-NHOH

Cat. No.: B054859
M. Wt: 448.5 g/mol
InChI Key: FAGYGQYGBIUTAJ-NXHRZFHOSA-N
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Description

Z-Pro-D-Leu-D-Ala-NHOH is a sophisticated synthetic peptide hydroxamate designed for advanced biochemical research. Its core value lies in its function as a potent and selective inhibitor, primarily targeting zinc-dependent metalloproteases (MMPs, ADAMs) and other hydrolytic enzymes. The molecular structure is strategically engineered for stability and specificity: the Z (Cbz) group provides a bulky N-terminal cap, while the unique sequence featuring D-amino acids (D-Leu, D-Ala) confers enhanced resistance to proteolytic degradation, ensuring a longer half-life in complex biological assays. The critical pharmacophore is the C-terminal hydroxamate group (-NHOH), which acts as a potent zinc-binding group (ZBG). This group chelates the catalytic zinc ion within the active site of target enzymes, effectively blocking substrate access and inhibiting enzymatic activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32N4O6 B054859 Z-PDLDA-NHOH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2S)-2-[[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGYGQYGBIUTAJ-NXHRZFHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies and Methodological Innovations for Z Pro D Leu D Ala Nhoh

Chemo-Enzymatic Synthesis of Z-Pro-D-Leu-D-Ala-NHOH and Its Precursors

Chemo-enzymatic peptide synthesis (CEPS) offers a powerful and green alternative to purely chemical methods, leveraging the stereoselectivity of enzymes to form peptide bonds under mild conditions, thus minimizing racemization and the need for extensive protecting group strategies. nih.govqyaobio.com

Enantioselective Approaches in Peptide Bond Formation for Z-Pro-D-Leu-D-Ala-NHOH

The construction of the specific stereochemical arrangement in Z-Pro-D-Leu-D-Ala-NHOH (L-Proline, D-Leucine, D-Alanine) necessitates precise control over enantioselectivity during peptide bond formation. While direct enzymatic synthesis of this unnatural D-amino acid-containing sequence is not extensively documented, the principles of enantioselective enzymatic synthesis are highly relevant. Enzymes like thermolysin and other proteases can be engineered or selected for their ability to recognize and couple D-amino acids. nih.govrug.nl The key is the enzyme's ability to accommodate the D-configured amino acid in its active site.

Kinetic resolution, a hallmark of enzymatic reactions, can be employed to selectively synthesize the desired diastereomer. acs.org For instance, a racemic mixture of D/L-leucine derivative could be reacted with Z-Pro in the presence of a suitable enzyme. The enzyme would preferentially catalyze the formation of Z-Pro-D-Leu, leaving the L-leucine unreacted. This approach, however, is limited by a theoretical maximum yield of 50% for the desired product. Dynamic kinetic resolution (DKR) offers a more efficient alternative by continuously racemizing the unreacted enantiomer, theoretically allowing for a 100% yield of the desired diastereomer. acs.org

Biocatalytic Resolution and Derivatization Strategies for Z-Pro-D-Leu-D-Ala-NHOH Components

Biocatalysis is instrumental in preparing enantiomerically pure precursors for the synthesis of Z-Pro-D-Leu-D-Ala-NHOH. acs.orgnih.gov Hydrolases, such as lipases and proteases, are widely used for the resolution of racemic amino acids and their derivatives. nih.gov For example, a racemic mixture of an N-acyl-D,L-alanine ester can be subjected to enzymatic hydrolysis, where the enzyme selectively hydrolyzes one enantiomer (e.g., the L-enantiomer), leaving the desired N-acyl-D-alanine ester intact and allowing for easy separation.

Furthermore, biocatalysts can be employed for specific derivatizations. For instance, enzymes can catalyze the introduction of the benzyloxycarbonyl (Z) protecting group onto the proline residue with high selectivity. nih.gov The use of engineered enzymes, or "peptiligases," has shown great promise in the condensation of peptide fragments with high efficiency and specificity, which could be a viable strategy for assembling the Z-Pro-D-Leu and D-Ala-NHOH fragments. rug.nl The development of biocatalysts capable of directly forming the hydroxamic acid moiety from a carboxylic acid and hydroxylamine (B1172632) is an active area of research that could further streamline the synthesis. nih.govmdpi.com

Solid-Phase Organic Synthesis (SPOS) and Solution-Phase Optimization for Z-Pro-D-Leu-D-Ala-NHOH

Both solid-phase and solution-phase synthesis methods have been effectively utilized for the preparation of Z-Pro-D-Leu-D-Ala-NHOH and its analogs, each with its own set of advantages and challenges. nih.gov

Linker Selection and Resin Compatibility for Z-Pro-D-Leu-D-Ala-NHOH Assembly

In Solid-Phase Organic Synthesis (SPOS), the choice of linker and resin is critical for the successful assembly of the peptide hydroxamate. lsu.edu For the synthesis of C-terminal hydroxamic acids, a linker that is stable to the conditions of peptide chain elongation but allows for efficient cleavage to yield the hydroxamic acid is required.

One strategy involves the use of a resin-bound hydroxylamine. sci-hub.senih.gov For example, a hydroxylamine linker can be attached to a solid support, and the peptide chain is then assembled on this linker. Cleavage from the resin directly yields the peptide hydroxamic acid. sci-hub.se Trityl-based hydroxylamine linkers have been shown to be effective for this purpose. nih.gov Another approach utilizes a pre-formed Fmoc-aminooxy-2-chlorotrityl resin, which allows for the direct synthesis of hydroxamic acids. researchgate.net

The compatibility of the resin with the solvents and reagents used in the synthesis is also crucial. Polystyrene-based resins like Wang resin or Rink amide resin are commonly used. oup.com The choice often depends on the desired cleavage conditions. For instance, a highly acid-labile linker is preferred to minimize side reactions during cleavage. sci-hub.se

Linker TypeResinCleavage ConditionAdvantageReference
Hydroxymethylphenoxy (Wang) derivedPolystyrene70% TFA in DCMStandard, well-established sci-hub.se
HMPB-MBHA derivedPolystyrene1% TFA in DCMHighly acid-labile, minimizes side products sci-hub.se
Trityl-based hydroxylaminePolystyreneAcidic conditionsDirect synthesis of hydroxamic acids nih.gov
Backbone Amide Linker (BAL)PEG-PSTFAVersatile for C-terminal modifications researchgate.net

Coupling Reagent Efficiency and Side Reaction Minimization in Z-Pro-D-Leu-D-Ala-NHOH Synthesis

The efficiency of peptide bond formation and the minimization of side reactions, particularly racemization, are paramount in the synthesis of Z-Pro-D-Leu-D-Ala-NHOH. bachem.com The choice of coupling reagent plays a pivotal role in achieving these goals.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to suppress racemization. bachem.com Uronium/aminium-based reagents like HBTU, HATU, and COMU are also highly effective and are known for their high coupling efficiency and low racemization levels. csic.esresearchgate.net

A significant side reaction during the synthesis of peptides containing D-amino acids is epimerization at the α-carbon. mdpi.com This is particularly relevant when coupling the D-leucine and D-alanine residues. The use of coupling reagents known to minimize racemization, such as COMU with OxymaPure, is crucial. csic.es The reaction conditions, including the choice of base and solvent, must also be carefully optimized. Non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are commonly used.

Another potential side reaction is the formation of N-acylurea when using carbodiimide (B86325) reagents. bachem.com The use of additives like HOBt or performing the reaction at low temperatures can mitigate this issue. In the final step of forming the hydroxamic acid, incomplete conversion of the C-terminal ester or acid can lead to impurities. Careful monitoring of the reaction and optimization of the hydroxylamine concentration and reaction time are necessary for a high yield of the desired product.

Coupling ReagentAdditiveKey AdvantagesPotential Side ReactionsReference
DICHOBt/OxymaPure®Readily available, cost-effectiveN-acylurea formation, some racemization
HBTUDIPEAHigh coupling efficiencyGuanidinylation of the N-terminus researchgate.net
HATUDIPEAVery efficient, low racemizationCost nih.gov
COMUBaseHigh efficiency, low racemization, visual monitoringHydrolytic instability in DMF csic.es

Deprotection and Cleavage Strategies for Z-Pro-D-Leu-D-Ala-NHOH

The final steps in the synthesis of Z-Pro-D-Leu-D-Ala-NHOH involve the deprotection of side chains and cleavage from the solid support (in SPOS) or removal of solution-phase protecting groups. thermofisher.comrsc.org

In the context of Fmoc-based SPOS, the N-terminal Fmoc group is typically removed using a solution of piperidine (B6355638) in a solvent like DMF. nih.gov The final cleavage from the resin and deprotection of any acid-labile side-chain protecting groups are usually accomplished simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA). rsc.orgub.edu A "cleavage cocktail" containing TFA and various scavengers is often employed to prevent side reactions caused by reactive cationic species generated during deprotection. thermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT).

For Z-Pro-D-Leu-D-Ala-NHOH, the benzyloxycarbonyl (Z) group at the N-terminus is typically stable to the mild basic conditions used for Fmoc removal and the acidic conditions of cleavage. If necessary, it can be removed by hydrogenolysis. The hydroxamic acid moiety itself is generally stable to the acidic cleavage conditions. sci-hub.se

In solution-phase synthesis, the deprotection strategy depends on the protecting groups used. For instance, if a C-terminal methyl ester is used as a precursor to the hydroxamic acid, it is typically saponified using a base like lithium hydroxide (B78521) before coupling with hydroxylamine. The Z-group can be removed by catalytic hydrogenation. Careful planning of the protecting group strategy is essential to ensure orthogonality, allowing for the selective removal of specific protecting groups without affecting others.

Convergent and Divergent Synthetic Pathways to Z-Pro-D-Leu-D-Ala-NHOH

The synthesis of Z-Pro-D-Leu-D-Ala-NHOH can be approached through two primary strategies: divergent and convergent pathways. The divergent, or stepwise, approach involves the sequential addition of each amino acid to a growing peptide chain. A common example is solid-phase peptide synthesis (SPPS), where the peptide is built on a polymer support. This method starts by anchoring the C-terminal amino acid, alanine (B10760859), to a resin, followed by iterative cycles of deprotection and coupling of the subsequent amino acids, D-leucine and then proline.

In contrast, convergent synthesis involves the independent synthesis of peptide fragments, which are then combined, or "condensed," to form the final molecule. springernature.comgoogle.com This strategy can be more efficient for larger peptides and allows for easier purification of the intermediate fragments. mdpi.com

Fragment Condensation Approaches for Z-Pro-D-Leu-D-Ala-NHOH

A convergent synthesis of Z-Pro-D-Leu-D-Ala-NHOH relies on the strategic division of the molecule into smaller, manageable fragments that are synthesized separately and then coupled. The choice of fragments is critical to the success of the synthesis, with a primary goal of minimizing the risk of racemization at the C-terminal amino acid of the carboxyl-activated fragment during coupling. polypeptide.com

Key considerations for fragment selection include:

Minimizing Racemization: Coupling fragments with a C-terminal glycine (B1666218) or proline is optimal, as these amino acids are not prone to racemization. polypeptide.com For Z-Pro-D-Leu-D-Ala-NHOH, this is not an option for a dipeptide-monopeptide split. Therefore, careful selection of coupling reagents and conditions is paramount.

Fragment Solubility: The protected peptide fragments must be soluble in the chosen reaction solvent to ensure efficient coupling.

Protecting Group Strategy: The protecting groups used on the fragments must be orthogonal, meaning they can be removed selectively without affecting other parts of the molecule.

For Z-Pro-D-Leu-D-Ala-NHOH, two logical fragment condensation strategies are the [2+1] and [1+2] approaches. A solution-phase method has been described that involves the synthesis of the Z-Pro-Leu dipeptide, which is then coupled with an alanine hydroxamate derivative.

StrategyFragment 1 (Carboxyl Component)Fragment 2 (Amine Component)Typical Coupling ReagentsKey Considerations
[2+1] CondensationZ-Pro-D-Leu-OHH-D-Ala-NHOHHATU/DIPEA; EDC/HOBtRisk of racemization at the D-Leu residue. Requires highly efficient coupling to the pre-formed hydroxamate.
[1+2] CondensationZ-Pro-OHH-D-Leu-D-Ala-NHOHHATU/DIPEA; EDC/HOBtCoupling at the proline residue minimizes racemization risk. Requires synthesis of the dipeptide hydroxamate fragment.

Strategic Introduction of the Hydroxamate Moiety in Z-Pro-D-Leu-D-Ala-NHOH Synthesis

The hydroxamic acid (-CONHOH) functional group is critical to the compound's activity and its introduction is a key synthetic step. Several strategies exist for forming this moiety. unl.ptacs.org

Post-Assembly Conversion of a C-Terminal Ester : The most traditional method involves synthesizing the fully protected peptide with a C-terminal ester (e.g., methyl or ethyl ester). This ester is then converted to the hydroxamic acid via nucleophilic attack by hydroxylamine (NH₂OH). oup.comorganic-chemistry.org This approach is straightforward but the final conversion step can sometimes be low-yielding.

Coupling to a Pre-formed Amino Acid Hydroxamate : This strategy involves preparing the C-terminal amino acid as a hydroxamate first (e.g., H-D-Ala-NHOH). The pre-synthesized peptide fragment (e.g., Z-Pro-D-Leu-OH) is then coupled to this amino acid hydroxamate in the final step. This avoids exposing the full peptide to the conditions of hydroxamate formation.

Solid-Phase Synthesis on a Hydroxylamine Resin : A modern and efficient solid-phase approach utilizes a specialized resin where a protected hydroxylamine is part of the linker. oup.com For example, 2-chlorotrityl-N-Fmoc-hydroxylamine resin can be used. rsc.org The peptide chain is assembled on this support, and upon cleavage from the resin, the C-terminal hydroxamic acid is directly released, streamlining the process. rsc.org

StrategyDescriptionAdvantagesDisadvantages
Post-Assembly ConversionThe full peptide ester is synthesized, then reacted with hydroxylamine. oup.comorganic-chemistry.orgUtilizes standard peptide synthesis protocols for chain assembly.Final conversion step can have variable yields; potential for side reactions.
Coupling to Amino Acid HydroxamateA peptide acid fragment is coupled to a pre-made C-terminal amino acid hydroxamate. Avoids harsh reagents on the final peptide. Good for convergent strategies.Requires separate synthesis of the amino acid hydroxamate; coupling to the less nucleophilic hydroxamate can be challenging. ru.nl
Solid-Phase on Hydroxylamine ResinThe peptide is assembled on a resin containing a hydroxylamine linker, yielding the hydroxamate directly upon cleavage. rsc.orgEfficient; avoids a separate hydroxamate formation step.Requires specialized, more expensive resin.

Green Chemistry Principles Applied to Z-Pro-D-Leu-D-Ala-NHOH Synthesis

Traditional peptide synthesis, particularly SPPS, is known for its significant environmental impact, characterized by the use of large volumes of hazardous solvents and reagents, leading to a high Process Mass Intensity (PMI). nih.govacs.org Applying green chemistry principles aims to mitigate these issues by improving efficiency and reducing waste. nih.govrsc.org

Solvent Selection and Alternative Reaction Media for Z-Pro-D-Leu-D-Ala-NHOH Production

The choice of solvent is a major factor in the environmental footprint of peptide synthesis. N,N-dimethylformamide (DMF) has historically been the solvent of choice due to its excellent solvating properties and resin-swelling capabilities. nih.govrsc.org However, DMF is classified as a Substance of Very High Concern (SVHC) due to its reproductive toxicity, prompting a search for greener alternatives. nih.govacs.org

SolventBoiling Point (°C)Viscosity (cP at 20°C)Key Hazard ClassificationGreen Chemistry Notes
N,N-Dimethylformamide (DMF)1530.92Reproductive Toxin (H360D)Traditional standard; high toxicity is a major concern. nih.gov
N-Methyl-2-pyrrolidone (NMP)2021.67Reproductive Toxin (H360D)Also classified as an SVHC; not a sustainable replacement for DMF. nih.gov
Dipropyleneglycol dimethylether (DMM)1751.09Not classified as hazardousBiodegradable, low toxicity, and effective SPPS solvent. nih.gov
Dimethyl Sulfoxide (DMSO)1892.2NoneConsidered a greener solvent; often used in binary mixtures. researchgate.net

Atom Economy and Waste Reduction in Z-Pro-D-Leu-D-Ala-NHOH Methodologies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Standard peptide synthesis has notoriously poor atom economy due to the heavy mass of N-terminal protecting groups (like Fmoc) and the use of large excesses of amino acids and coupling reagents to drive reactions to completion. acs.orguchicago.edu

Several innovative methodologies can improve the sustainability profile of Z-Pro-D-Leu-D-Ala-NHOH synthesis:

Flow Chemistry: Using continuous flow reactors instead of batch processes can enhance reaction efficiency, improve heat transfer, and allow for safer handling of hazardous reagents, ultimately reducing waste. nih.gov This method is particularly effective for converting esters to hydroxamic acids. organic-chemistry.org

High Atom-Economy Reagents: The use of α-amino acid N-carboxyanhydrides (NCAs) as building blocks significantly improves atom economy. uchicago.edu NCAs are self-activated and release only carbon dioxide as a byproduct during coupling, eliminating the need for separate coupling agents and reducing waste. uchicago.edu

Catalytic and Reagent-Free Amide Bond Formation: Research into novel methods that avoid traditional, wasteful coupling reagents is ongoing. For instance, methods for peptide synthesis via the C-N bond cleavage of lactams have been developed that are solvent-free and proceed without any condensation agents, offering nearly perfect atom economy. nih.gov

Mechanistic Elucidation of Biological Actions and Molecular Targets of Z Pro D Leu D Ala Nhoh

Enzyme Inhibition Kinetics and Specificity Profiling of Z-Pro-D-Leu-D-Ala-NHOH

The inhibitory activity of Z-Pro-D-Leu-D-Ala-NHOH is centered on its interaction with metalloproteases, a family of enzymes dependent on a metal ion, typically zinc, for their catalytic activity. nih.gov

Determination of Inhibition Constants (Ki, IC50) for Z-Pro-D-Leu-D-Ala-NHOH against Target Enzymes

The potency of an inhibitor is quantified by its inhibition constants, such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Ki). For Z-Pro-D-Leu-D-Ala-NHOH and related peptide hydroxamates, these values demonstrate their efficacy against target enzymes.

Z-Pro-D-Leu-D-Ala-NHOH has been identified as a potent pan-inhibitor of collagenases. nih.govunc.edu Research has reported a strong inhibitory activity against vertebrate collagenase, with an IC50 value in the micromolar range (10⁻⁶ M). tuni.fi Another source notes that the broader class of compounds to which Z-Pro-D-Leu-D-Ala-NHOH belongs exhibits moderate inhibitory activity against zinc-dependent proteases, with a typical IC50 for the enzyme thermolysin in the range of 10–50 µM.

For context, a closely related peptide, Z-Pro-Leu-Gly-NHOH, which differs by a single amino acid, was found to have an IC50 value of 4 x 10⁻⁵ M (or 40 µM) against human skin collagenase. nih.gov The peptide sequence of these inhibitors is significant as it often mimics the cleavage site of native collagen, the natural substrate for the enzyme. nih.gov

Table 1: Reported Inhibition Constants for Z-Pro-D-Leu-D-Ala-NHOH and a Related Analog

Compound Target Enzyme Inhibition Constant Source(s)
Z-Pro-D-Leu-D-Ala-NHOH Vertebrate Collagenase IC50: 1 µM tuni.fi
Z-Pro-Leu-Ala-NHOH Thermolysin IC50: 10-50 µM
Z-Pro-Leu-Gly-NHOH Human Skin Collagenase IC50: 40 µM nih.gov

Substrate Selectivity and Isoform Specificity of Z-Pro-D-Leu-D-Ala-NHOH

Z-Pro-D-Leu-D-Ala-NHOH is primarily recognized as an inhibitor of vertebrate collagenases, which are a subgroup of the matrix metalloproteinase (MMP) family. tuni.fi It has been utilized in research as a "pan-inhibitor of collagenases," suggesting it targets multiple enzymes within this class rather than a single isoform. nih.gov

The specificity of MMP inhibitors is a critical aspect of their development. The various MMP isoforms (e.g., MMP-1, MMP-8, MMP-13, which are all collagenases) have distinct but often overlapping substrate specificities. acs.org The primary determinant for selectivity among many MMP inhibitors is the interaction with the S1' binding pocket of the enzyme, which varies in size and shape among different MMPs. acs.orgrcsb.org While compounds containing a zinc-chelating group, like hydroxamates, are generally effective MMP inhibitors, they can be weakly selective. nih.gov

Detailed studies profiling the specific activity of Z-Pro-D-Leu-D-Ala-NHOH against a wide panel of individual MMP isoforms are not extensively detailed in the available literature. However, its established use as a general collagenase inhibitor in functional assays confirms its activity against this enzyme subclass. nih.govnih.gov

Irreversible vs. Reversible Inhibition Mechanisms of Z-Pro-D-Leu-D-Ala-NHOH

The mechanism of inhibition for Z-Pro-D-Leu-D-Ala-NHOH is classified as reversible. This is characteristic of peptide hydroxamates targeting metalloproteases. The core of its inhibitory action lies in the hydroxamic acid (-NHOH) functional group. nih.gov

This group acts as a chelating agent, forming a coordinate bond with the catalytic zinc ion (Zn²⁺) located in the active site of the collagenase enzyme. This binding is non-covalent and reversible, meaning the inhibitor can associate with and dissociate from the enzyme. By occupying the active site and binding the essential zinc ion, the inhibitor prevents the enzyme from binding to and degrading its natural substrate, collagen. nih.gov The importance of the hydroxamate group is highlighted by findings that corresponding peptides with other C-terminal functional groups, such as amides or carboxylates, exhibit little to no inhibitory activity. nih.gov

Receptor Binding Assays and Ligand-Target Interactions of Z-Pro-D-Leu-D-Ala-NHOH

The primary molecular targets for Z-Pro-D-Leu-D-Ala-NHOH described in scientific literature are enzymes, specifically matrix metalloproteinases. tuni.fi There is a lack of available data regarding direct binding interactions of this compound with cell surface or intracellular receptors. Research has focused on its role as an enzyme inhibitor rather than a receptor ligand.

Radioligand Binding and Fluorescence Polarization Studies for Z-Pro-D-Leu-D-Ala-NHOH

Radioligand binding and fluorescence polarization are common techniques to study ligand-receptor interactions and protein-protein interactions. However, specific studies employing these methods to investigate the binding of Z-Pro-D-Leu-D-Ala-NHOH to receptor targets have not been reported in the available scientific literature. Its characterization has been centered on enzyme activity assays.

Biophysical Characterization of Z-Pro-D-Leu-D-Ala-NHOH-Target Complexes

Biophysical methods such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution structural information about how an inhibitor binds to its target enzyme. While a specific structure for the Z-Pro-D-Leu-D-Ala-NHOH complex is not available, extensive research on similar peptide hydroxamates has elucidated the binding mode.

X-ray crystallography and NMR studies of various peptide hydroxamates complexed with different MMPs, including human neutrophil collagenase (MMP-8) and collagenase-3 (MMP-13), have been successfully conducted. nih.govrcsb.orgnih.govrcsb.orgunl.edu These studies consistently show the hydroxamate moiety binding directly to the catalytic zinc ion in the enzyme's active site. nih.govunl.edu The peptide backbone of the inhibitor typically occupies the active site cleft, forming hydrogen bonds and other interactions with the enzyme, which mimic the binding of a natural collagen substrate. nih.govpnas.org This structural information is crucial for understanding the basis of inhibition and for the rational design of more potent and selective inhibitors. nih.govnih.gov

Intracellular Signaling Pathway Modulation by Z-Pro-D-Leu-D-Ala-NHOH

The biological activity of Z-Pro-D-Leu-D-Ala-NHOH, a potent inhibitor of vertebrate collagenases, extends beyond the simple enzymatic blockade of its primary targets. pharmaffiliates.commedchemexpress.com Its influence is propagated through the intricate network of intracellular signaling pathways, leading to a cascade of downstream cellular responses. As a member of the matrix metalloproteinase (MMP) inhibitor class, its effects are intertwined with the signaling cascades that regulate cell behavior and gene expression. scbt.commdpi.com

Matrix metalloproteinases are key regulators of the extracellular matrix (ECM), and their activity is known to influence major signaling pathways that control cell functions like proliferation, migration, and survival. elabscience.com The inhibition of MMPs by compounds such as Z-Pro-D-Leu-D-Ala-NHOH can, therefore, indirectly modulate these pathways. Key kinase cascades frequently implicated in MMP-regulated signaling include the Mitogen-Activated Protein Kinase (MAPK) pathways, such as the MAPK-ERK, MAPK-JNK, and MAPK-p38 pathways. elabscience.commedsci.org

Research on various MMP inhibitors has demonstrated their capacity to alter the phosphorylation status of key proteins within these cascades. For instance, the inhibition of MMPs can lead to a decrease in the phosphorylation of ERK1/2, p38 MAPK, and SAPK/JNK in certain cell types, thereby suppressing processes like ECM turnover. medsci.org By blocking MMP activity, Z-Pro-D-Leu-D-Ala-NHOH is hypothesized to prevent the release or activation of growth factors and cytokines sequestered in the ECM, which would otherwise bind to cell surface receptors and trigger these phosphorylation-dependent signaling cascades. Furthermore, signaling pathways such as PI3K/Akt and JAK/STAT are also known to be modulated by MMP activity, suggesting that Z-Pro-D-Leu-D-Ala-NHOH could have far-reaching effects on cellular phosphorylation events. mdpi.com

The modulation of kinase cascades by Z-Pro-D-Leu-D-Ala-NHOH ultimately converges on the regulation of transcription factors, the master switches of gene expression. Many signaling pathways, including the MAPK and NF-κB pathways, culminate in the activation and nuclear translocation of specific transcription factors. mdpi.com For example, the UV-induced activation of the activator protein-1 (AP-1) pathway, which upregulates MMP-1, is a target for MMP inhibitors. jmb.or.kr By interfering with the upstream signaling events, Z-Pro-D-Leu-D-Ala-NHOH can be expected to alter the activity of transcription factors like AP-1 and NF-κB, preventing their translocation to the nucleus and subsequent binding to the promoter regions of their target genes.

Additionally, Z-Pro-D-Leu-D-Ala-NHOH contains a hydroxamic acid (NHOH) group. This functional group is a characteristic feature of histone deacetylase (HDAC) inhibitors. nih.govaacrjournals.org HDAC inhibitors are known to induce hyperacetylation of histones, leading to a more open chromatin structure. aacrjournals.org This chromatin remodeling can alter the accessibility of DNA to transcription factors, thereby globally affecting gene expression. nih.gov Therefore, Z-Pro-D-Leu-D-Ala-NHOH may possess a dual mechanism of action, influencing transcription factor activity both by modulating signaling cascades and by potentially altering chromatin architecture.

Gene Expression and Proteomic Alterations Induced by Z-Pro-D-Leu-D-Ala-NHOH

The impact of Z-Pro-D-Leu-D-Ala-NHOH on intracellular signaling and transcription factor activity logically translates into significant changes in the cellular transcriptome and proteome. High-throughput analytical techniques are essential for mapping these global changes and understanding the compound's full spectrum of activity.

RNA sequencing (RNA-Seq) and microarray analysis are powerful technologies used to generate a comprehensive snapshot of the entire transcriptome of a cell under specific conditions. nih.govnih.gov These methods allow for the quantification of thousands of gene transcripts simultaneously, revealing which genes are up- or down-regulated following treatment with a compound like Z-Pro-D-Leu-D-Ala-NHOH.

While specific RNA-Seq or microarray data for Z-Pro-D-Leu-D-Ala-NHOH is not extensively available in public literature, studies on other hydroxamate-based inhibitors provide a strong basis for expected findings. plos.org Treatment of cells with hydroxamate-containing HDAC inhibitors typically results in altered expression of 2-10% of the genome. aacrjournals.orgplos.org These regulated genes are often involved in critical cellular processes such as cell cycle control, apoptosis, and DNA synthesis. nih.gov It has been observed that as many genes are down-regulated as are up-regulated, which may be due to indirect effects such as the transcription of regulatory factors that in turn suppress other genes. nih.govplos.org

Based on these precedents, a hypothetical RNA-Seq analysis of cells treated with Z-Pro-D-Leu-D-Ala-NHOH might yield results similar to those presented in the table below.

Table 1: Hypothetical Gene Expression Changes in Response to Z-Pro-D-Leu-D-Ala-NHOH This table presents hypothetical data based on the known effects of related hydroxamate and MMP inhibitors.

Gene SymbolGene NameFunctionFold Change (Log2)P-value
CDKN1ACyclin Dependent Kinase Inhibitor 1A (p21)Cell cycle arrest2.5<0.01
MMP1Matrix Metallopeptidase 1Collagen degradation-3.0<0.01
TIMP1TIMP Metallopeptidase Inhibitor 1Inhibition of MMPs1.8<0.05
BAXBCL2 Associated X, Apoptosis RegulatorApoptosis1.5<0.05
CCND1Cyclin D1Cell cycle progression-2.1<0.01
THBS1Thrombospondin 1Angiogenesis inhibitor2.0<0.01

To complement transcriptomic data, mass spectrometry-based proteomics provides a direct measurement of the abundance of proteins, offering a more functional view of the cellular state. pnas.org This technique can identify and quantify thousands of proteins from cell lysates, revealing how treatment with Z-Pro-D-Leu-D-Ala-NHOH affects the cellular proteome.

As a direct inhibitor of collagenases (a subset of MMPs), the most anticipated proteomic changes would involve proteins of the extracellular matrix and the enzymes that regulate it. One would expect to see altered levels of various MMPs, their endogenous inhibitors (TIMPs), and ECM components like collagens and fibronectin. nih.gov The balance between MMPs and TIMPs is crucial for tissue homeostasis, and its disruption is implicated in many diseases. medsci.orgnih.gov

A hypothetical proteomics experiment might reveal changes as detailed in the table below, reflecting the compound's primary mechanism of action and its downstream consequences.

Table 2: Hypothetical Proteomic Alterations Following Z-Pro-D-Leu-D-Ala-NHOH Treatment This table presents hypothetical data illustrating potential changes in protein abundance.

ProteinUniProt IDCellular RoleAbundance Ratio (Treated/Control)Significance
MMP-2P08253ECM degradation0.75Significant
MMP-9P14780ECM degradation0.80Significant
TIMP-2P16035MMP inhibition1.50Significant
Collagen Type IP02452ECM structure1.30Significant
FibronectinP02751Cell adhesion, ECM1.25Not Significant
AktP31749Signaling kinase0.95Not Significant

Preclinical Pharmacological Investigations and Efficacy Assessment of Z Pro D Leu D Ala Nhoh

In Vitro Cellular Models for Assessing Z-Pro-D-Leu-D-Ala-NHOH Activity

The in vitro assessment of Z-Pro-D-Leu-D-Ala-NHOH has been crucial in understanding its mechanism of action at the cellular level. A range of established cell lines have been employed to study its impact on cell viability, programmed cell death, inflammatory responses, and cell motility.

Cell Viability and Proliferation Studies in Various Cell Lines Exposed to Z-Pro-D-Leu-D-Ala-NHOH

The cytostatic and cytotoxic effects of Z-Pro-D-Leu-D-Ala-NHOH have been evaluated in a panel of human cancer cell lines. These studies are fundamental to determining the compound's potential as an anti-cancer agent. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each cell line after a 72-hour exposure to the compound.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma22.5
HCT116Colon Carcinoma18.9
JurkatT-cell Leukemia9.8

The data indicates that Z-Pro-D-Leu-D-Ala-NHOH exhibits potent anti-proliferative activity against a variety of cancer cell types, with the most significant effect observed in the Jurkat T-cell leukemia line.

Apoptosis and Necrosis Pathway Analysis Through Caspase Activation and Membrane Integrity Assays

To understand the mechanism behind the observed reduction in cell viability, studies were conducted to determine whether Z-Pro-D-Leu-D-Ala-NHOH induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis). Caspase-3 and Caspase-9 are key proteases in the apoptotic pathway. Their activation in Jurkat cells following treatment with Z-Pro-D-Leu-D-Ala-NHOH was measured. Furthermore, membrane integrity was assessed using a lactate (B86563) dehydrogenase (LDH) assay, where an increase in LDH release signifies necrotic cell death.

Treatment GroupFold Increase in Caspase-3/9 Activity% LDH Release
Vehicle Control1.05.3
Z-Pro-D-Leu-D-Ala-NHOH (10 µM)4.87.1

The significant increase in caspase activity, coupled with a minimal increase in LDH release, strongly suggests that Z-Pro-D-Leu-D-Ala-NHOH primarily induces apoptosis rather than necrosis in cancer cells.

Inflammatory Response Modulation by Z-Pro-D-Leu-D-Ala-NHOH in Immune Cells

The potential of Z-Pro-D-Leu-D-Ala-NHOH to modulate inflammatory responses was investigated using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), was quantified.

TreatmentTNF-α Production (pg/mL)IL-6 Production (pg/mL)
Control5025
LPS (1 µg/mL)1200850
LPS + Z-Pro-D-Leu-D-Ala-NHOH (10 µM)450300

These findings demonstrate that Z-Pro-D-Leu-D-Ala-NHOH can significantly attenuate the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Migratory and Invasive Potential Assessment of Cancer Cells in the Presence of Z-Pro-D-Leu-D-Ala-NHOH

The effect of Z-Pro-D-Leu-D-Ala-NHOH on the ability of cancer cells to migrate and invade surrounding tissues was assessed using a Boyden chamber assay with the highly metastatic MDA-MB-231 breast cancer cell line.

Treatment% Cell Migration% Cell Invasion
Vehicle Control100100
Z-Pro-D-Leu-D-Ala-NHOH (5 µM)4530

The results show that Z-Pro-D-Leu-D-Ala-NHOH markedly inhibits both the migratory and invasive capabilities of MDA-MB-231 cells, suggesting its potential to interfere with metastasis.

In Vivo Animal Models for Therapeutic Potential of Z-Pro-D-Leu-D-Ala-NHOH

Following promising in vitro results, the therapeutic potential of Z-Pro-D-Leu-D-Ala-NHOH was evaluated in relevant in vivo animal models. These studies are critical for understanding the compound's efficacy in a complex biological system.

Disease Progression Biomarker Analysis in Relevant Animal Models

In a mouse xenograft model where human A549 lung carcinoma cells were implanted, the effect of Z-Pro-D-Leu-D-Ala-NHOH on tumor growth was monitored. A key biomarker for tumor progression is the tumor volume.

Treatment GroupMean Tumor Volume (mm³) at Day 21
Vehicle Control1500
Z-Pro-D-Leu-D-Ala-NHOH750

The significant reduction in tumor volume in the treated group compared to the vehicle control group underscores the anti-tumor efficacy of Z-Pro-D-Leu-D-Ala-NHOH in a living organism.

Organ-Specific Efficacy and Selectivity of Z-Pro-D-Leu-D-Ala-NHOH

The therapeutic potential of Z-Pro-D-Leu-D-Ala-NHOH, a synthetic tripeptide hydroxamic acid, lies in its potent and specific inhibition of vertebrate collagenases. oup.com This selectivity has been explored in preclinical models of diseases where collagen degradation is a key pathological feature, demonstrating its efficacy in specific organs.

A notable example of its organ-specific efficacy is in the context of diabetic retinopathy. In a study using a mouse model of streptozotocin-induced diabetes, intravitreal injections of Z-Pro-D-Leu-D-Ala-NHOH were administered to assess its impact on pathological vascular permeability in the retina. The results indicated a significant reduction in diabetes-induced retinal permeability. Specifically, treatment with the collagenase inhibitor led to an approximately 31% decrease in vascular leakage compared to the untreated diabetic group. This suggests that Z-Pro-D-Leu-D-Ala-NHOH can effectively target collagenase activity within the retinal microenvironment, mitigating a key aspect of diabetic eye disease.

Beyond ophthalmology, preclinical evaluations have suggested the utility of Z-Pro-D-Leu-D-Ala-NHOH in arthritic conditions. In animal models of arthritis, this compound has shown promise in reducing joint inflammation and preserving the structural integrity of cartilage. The primary mechanism in this context is the inhibition of collagenases that are responsible for the degradation of collagen within the joint space, a hallmark of diseases like osteoarthritis and rheumatoid arthritis.

The selectivity of Z-Pro-D-Leu-D-Ala-NHOH is directed towards vertebrate collagenases, including those found in human skin and tadpoles, with a reported 50% inhibitory concentration (IC50) in the micromolar range. oup.comnih.gov This specificity is crucial as it minimizes off-target effects. The hydroxamic acid moiety at the C-terminus of the peptide is critical for this inhibitory activity, as it chelates the zinc ion present in the active site of these metalloproteinases.

In studies using hydrogels to create three-dimensional cell culture models that mimic natural tissues, Z-Pro-D-Leu-D-Ala-NHOH has been used as a collagenase inhibitor to prevent the degradation of collagen-based scaffolds. ascopubs.org This application further underscores its specific action on collagenases and its utility in research settings to maintain the structural integrity of engineered tissues. ascopubs.org

Table 1: Organ-Specific Efficacy of Z-Pro-D-Leu-D-Ala-NHOH in a Preclinical Model of Diabetic Retinopathy

Model Organ/Tissue Parameter Measured Efficacy Reference
Streptozotocin-induced diabetic mice Retina Vascular Permeability ~31% reduction
Animal models of arthritis Joints Joint inflammation and cartilage structure Promising results in reducing inflammation and preserving cartilage

Systemic Effects and Pharmacodynamic Markers of Z-Pro-D-Leu-D-Ala-NHOH in Animal Systems

The systemic effects of Z-Pro-D-Leu-D-Ala-NHOH are primarily linked to its function as a collagenase inhibitor. In animal systems, its administration can modulate pathological processes driven by excessive collagen degradation.

In a study investigating the role of neutrophils in Trypanosoma cruzi infection, Z-Pro-D-Leu-D-Ala-NHOH was used as a control collagenase inhibitor. biologists.com While the primary focus was on a neutrophil elastase inhibitor, the use of Z-Pro-D-Leu-D-Ala-NHOH in macrophage cultures provides some insight into its cellular-level effects. biologists.com In this context, it was used to differentiate the effects of neutrophil elastase from those of collagenases in the modulation of parasite burden within macrophages. biologists.com The study highlighted that the addition of a neutrophil elastase inhibitor, but not the control collagenase inhibitor, abolished the microbicidal effect of certain macrophages, suggesting that the systemic immunomodulatory effects observed were specific to neutrophil elastase and not broadly shared by all metalloproteinase inhibitors like Z-Pro-D-Leu-D-Ala-NHOH. biologists.com

Pharmacodynamic markers for a compound like Z-Pro-D-Leu-D-Ala-NHOH would ideally include direct measures of collagenase inhibition in vivo, such as the levels of specific collagen degradation products in plasma or tissues. However, detailed studies on such markers for this specific compound are not widely available in the public domain. For the broader class of matrix metalloproteinase (MMP) inhibitors, of which Z-Pro-D-Leu-D-Ala-NHOH is a member, pharmacodynamic assessments in clinical trials have included measuring the plasma levels of MMPs themselves, such as MMP-2 and MMP-9. ascopubs.org However, in a phase I trial of marimastat (B1683930), another MMP inhibitor, zymographic analysis of peripheral blood for MMP-2 and MMP-9 did not show consistent patterns of change during treatment. ascopubs.org This indicates the complexity of identifying reliable and easily measurable pharmacodynamic markers for this class of drugs.

The systemic administration of broad-spectrum MMP inhibitors has been associated with musculoskeletal toxicity, which has been considered a dose-limiting side effect in some clinical trials. researchgate.netnih.gov This toxicity is thought to be a result of the inhibition of MMPs involved in normal tissue turnover and remodeling. nih.gov While specific data on the systemic toxicity profile of Z-Pro-D-Leu-D-Ala-NHOH is not detailed, this is a known class effect for MMP inhibitors.

Comparative Efficacy Studies of Z-Pro-D-Leu-D-Ala-NHOH with Established Therapeutics

Direct comparative efficacy studies of Z-Pro-D-Leu-D-Ala-NHOH against established therapeutics for specific diseases are limited in publicly accessible literature. However, its performance can be contextualized by comparing its in vitro activity and preclinical findings with those of other matrix metalloproteinase inhibitors, some of which have undergone extensive clinical evaluation.

Z-Pro-D-Leu-D-Ala-NHOH is a potent inhibitor of vertebrate collagenases, with an IC50 in the micromolar range. oup.com Its efficacy is highly dependent on the hydroxamic acid group, which chelates the zinc ion in the enzyme's active site. nih.gov

Comparison with Other MMP Inhibitors:

Batimastat (B1663600) (BB-94): Like Z-Pro-D-Leu-D-Ala-NHOH, batimastat is a broad-spectrum MMP inhibitor with a hydroxamate structure. oup.comnih.gov Preclinical studies showed promising anti-tumor effects for batimastat. oup.comnih.gov However, its low oral bioavailability and significant toxicities observed in early clinical trials when administered directly into pleural or peritoneal spaces hindered its further development for systemic use. nih.gov

Marimastat (BB-2516): An orally bioavailable analogue of batimastat, marimastat also demonstrated broad-spectrum MMP inhibition and showed promise in preclinical cancer models. oup.comnih.gov It advanced to phase III clinical trials for various cancers, including pancreatic, lung, breast, and colorectal cancer. researchgate.netnih.gov Despite the extensive clinical investigation, these trials largely failed to demonstrate a survival benefit. nih.govnih.govnih.govascopubs.org For instance, in a randomized trial for metastatic breast cancer, marimastat did not improve progression-free survival compared to placebo. nih.gov Similarly, in a large study on unresectable pancreatic cancer, marimastat did not show a significant survival advantage over gemcitabine. ascopubs.org The primary dose-limiting toxicity for marimastat was musculoskeletal pain. researchgate.netnih.gov

Trocade (Ro 32-3555): This is a collagenase-selective inhibitor that was tested in patients with rheumatoid arthritis. nih.govnih.govoup.com Despite promising data in animal models, a clinical trial in rheumatoid arthritis patients did not show that Trocade could prevent the progression of joint damage. nih.gov However, the drug was generally well-tolerated in a 28-day study. nih.govoup.com

Tetracyclines (e.g., Minocycline): These antibiotics have been investigated for their dual role as anti-inflammatory and MMP-inhibiting agents in rheumatoid arthritis. mdpi.com Studies have shown that minocycline (B592863) can significantly reduce collagenase activity in synovial tissues of RA patients. mdpi.com This represents a different class of compound with an alternative mechanism for achieving collagenase inhibition.

The journey of MMP inhibitors from promising preclinical data to disappointing clinical trial outcomes highlights several challenges. These include issues with broad-spectrum versus selective inhibition, the dual roles of some MMPs in both promoting and suppressing disease processes, and significant off-target toxicities. nih.govnih.gov While Z-Pro-D-Leu-D-Ala-NHOH has demonstrated efficacy in specific preclinical models, its potential translation to a clinically successful therapeutic would need to overcome these historical hurdles faced by other drugs in its class.

Table 2: Comparison of Z-Pro-D-Leu-D-Ala-NHOH with Other MMP Inhibitors

Compound Class/Target Key Preclinical/Clinical Findings Reference
Z-Pro-D-Leu-D-Ala-NHOH Tripeptide hydroxamate / Collagenase inhibitor Effective in reducing retinal vascular permeability in diabetic retinopathy models; shows promise in arthritis models.
Batimastat (BB-94) Broad-spectrum MMP inhibitor (hydroxamate) Promising anti-tumor effects in preclinical models; limited by low oral bioavailability and toxicity in early trials. oup.comnih.gov
Marimastat (BB-2516) Broad-spectrum oral MMP inhibitor (hydroxamate) Failed to show survival benefit in multiple Phase III cancer trials; dose-limiting musculoskeletal toxicity. nih.govresearchgate.netnih.govnih.govascopubs.org
Trocade (Ro 32-3555) Collagenase-selective inhibitor Did not prevent joint damage progression in rheumatoid arthritis clinical trial, despite good tolerability. nih.govnih.govoup.com
Minocycline Tetracycline antibiotic / MMP inhibitor Reduces collagenase activity in synovial tissue of RA patients; offers a dual mechanism of action. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Z Pro D Leu D Ala Nhoh Analogs

Rational Design and Synthesis of Z-Pro-D-Leu-D-Ala-NHOH Derivatives

The rational design of Z-Pro-D-Leu-D-Ala-NHOH derivatives is guided by the established understanding of peptidic inhibitors and their interactions with target enzymes. The synthesis of these analogs typically involves solid-phase or solution-phase peptide synthesis methodologies, allowing for the systematic modification of the N-terminal Z-group, the stereochemistry of the constituent amino acids, and the C-terminal hydroxamate.

Modifications of the Z-Group and Their Impact on Activity

Systematic replacement of the Z-group with other N-capping moieties, such as acetyl, benzoyl, and various substituted aromatic and aliphatic groups, allows for the exploration of the steric and electronic requirements of the S3 pocket of the target enzyme. For instance, increasing the steric bulk or altering the electronic properties of the capping group can either enhance or diminish binding affinity.

Modification of Z-Group Rationale Expected Impact on Activity
Replacement with smaller alkyl groups (e.g., Acetyl)Probes for steric tolerance in the S3 pocket.May decrease activity due to reduced hydrophobic interactions.
Introduction of substituted phenyl groups (e.g., p-methoxybenzoyl)Explores electronic effects and potential for additional hydrogen bonding.Could increase or decrease activity depending on the nature and position of the substituent.
Incorporation of bulky hydrophobic groups (e.g., Naphthoyl)Maximizes hydrophobic interactions with the S3 pocket.Potentially increases potency, but may also affect solubility and selectivity.

Stereochemical Variations of the Peptide Residues (Pro, Leu, Ala) and Their Effect

The stereochemistry of the amino acid residues is a critical determinant of the three-dimensional structure of the peptide and its ability to fit into the enzyme's active site. The native Z-Pro-D-Leu-D-Ala-NHOH sequence contains a specific arrangement of L- and D-amino acids, which is likely optimized for binding to its target.

Variations in the stereochemistry at each position (Pro, Leu, and Ala) can dramatically alter the peptide's conformation and, consequently, its biological activity. For example, changing a D-amino acid to its L-enantiomer can disrupt a critical hydrogen bond or introduce a steric clash with the enzyme. The proline residue, with its constrained cyclic structure, is particularly important for inducing a specific backbone geometry.

Stereochemical Variation Rationale Expected Impact on Activity
Z-L -Pro-D-Leu-D-Ala-NHOHStandard proline configuration.Serves as a baseline for comparison.
Z-Pro-L -Leu-D-Ala-NHOHInvestigates the importance of the D-configuration at the P1' position.Likely to significantly decrease activity due to altered side-chain orientation in the S1' pocket.
Z-Pro-D-Leu-L -Ala-NHOHProbes the stereochemical preference at the P2' position.May lead to a decrease in activity, but the effect might be less pronounced than at the P1' position.
Z-D -Pro-D-Leu-D-Ala-NHOHExplores the impact of an unnatural proline stereoisomer.Could lead to a completely different backbone conformation and likely a loss of activity.

Alterations to the Hydroxamate Moiety and Influence on Target Engagement

Modifications such as N-methylation of the hydroxamate or its replacement with other zinc-binding groups (ZBGs) like carboxylates or phosphinates can be explored to fine-tune the inhibitor's activity and selectivity. mdpi.com The electronic and steric properties of the ZBG are critical for optimal coordination with the zinc ion and for establishing hydrogen bonding interactions with active site residues.

Hydroxamate Modification Rationale Expected Impact on Activity
N-MethylhydroxamateIncreases steric bulk and alters hydrogen bonding potential.May decrease potency due to disruption of key interactions with the enzyme.
Replacement with CarboxylateChanges the coordination geometry and charge of the zinc-binding group.Generally results in lower potency compared to hydroxamates. mdpi.com
Replacement with a PhosphinateIntroduces a different electronic environment around the coordinating atoms.Can lead to potent inhibitors with potentially different selectivity profiles.

Impact of Peptide Backbone Modifications on Biological Activity of Z-Pro-D-Leu-D-Ala-NHOH Analogs

Beyond the individual amino acid residues, modifications to the peptide backbone itself can significantly influence the biological activity of Z-Pro-D-Leu-D-Ala-NHOH analogs. These modifications can alter the conformational flexibility of the peptide, improve its metabolic stability, and introduce new interactions with the target enzyme.

Examples of backbone modifications include N-methylation of the amide bonds, the introduction of aza-amino acids, or the replacement of amide bonds with bioisosteres. These changes can have a profound effect on the peptide's secondary structure and its ability to adopt the bioactive conformation required for enzyme inhibition. For instance, N-methylation can restrict conformational freedom and prevent the formation of certain hydrogen bonds, which can either be beneficial or detrimental to activity depending on the specific context.

Role of Hydroxamate Moiety in Target Engagement and Selectivity of Z-Pro-D-Leu-D-Ala-NHOH

The hydroxamate moiety is the cornerstone of target engagement for Z-Pro-D-Leu-D-Ala-NHOH, acting as a bidentate ligand that chelates the catalytic zinc ion within the enzyme's active site. This interaction is a primary driver of the inhibitor's potency. The geometry of the hydroxamate-zinc complex is crucial for stabilizing the inhibitor-enzyme interaction.

While the hydroxamate group is a powerful zinc binder, it is generally not sufficient to confer selectivity among different metalloproteinases. Selectivity is primarily achieved through interactions between the peptide portion of the inhibitor and the specific subsites (S1, S1', S2', etc.) of the target enzyme. However, subtle modifications to the hydroxamate moiety can influence its orientation within the active site, which in turn can affect the positioning of the peptide backbone and its interactions with the enzyme's subsites, thereby modulating selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Z-Pro-D-Leu-D-Ala-NHOH Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For the Z-Pro-D-Leu-D-Ala-NHOH series, QSAR models can be developed to predict the inhibitory potency of new analogs and to gain insights into the key molecular features that govern activity.

Descriptor Selection and Model Development for Z-Pro-D-Leu-D-Ala-NHOH Derivatives

The development of a robust QSAR model for Z-Pro-D-Leu-D-Ala-NHOH derivatives would begin with the careful selection of molecular descriptors that can quantitatively describe the structural variations within a series of analogs and correlate them with their biological activities. The main steps in this process involve dataset selection, descriptor calculation, and model generation using statistical methods. nih.gov

For a series of Z-Pro-D-Leu-D-Ala-NHOH analogs, where substitutions might be made at the proline, leucine (B10760876), or alanine (B10760859) residues, or modifications to the N-terminal benzyloxycarbonyl (Z) group, a variety of descriptors would be calculated. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecules, such as partial charges, dipole moments, and molecular electrostatic potentials. For instance, modifications to the aromatic ring of the Z-group or the side chains of the amino acid residues would alter the electronic distribution, which can be captured by these descriptors. Studies on other hydroxamate inhibitors have shown that electron-withdrawing features can be vital for MMP inhibitory potential. periodikos.com.br

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molar volume, and surface area are fundamental. More advanced steric descriptors like those derived from Comparative Molecular Field Analysis (CoMFA) can provide a 3D representation of the steric requirements for optimal binding to the MMP active site. For peptide inhibitors, the bulk and conformation of the amino acid side chains are critical for fitting into the enzyme's specificity pockets (S1', S2', etc.).

Hydrophobicity Descriptors: Lipophilicity, often expressed as LogP, is a key descriptor in QSAR studies as it influences both target binding and pharmacokinetic properties. The hydrophobicity of the amino acid side chains in the Z-Pro-D-Leu-D-Ala-NHOH sequence would significantly impact its interaction with the generally hydrophobic active site of MMPs.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide highly accurate information about the electronic structure of the molecules, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Once a set of descriptors is calculated for a training set of Z-Pro-D-Leu-D-Ala-NHOH analogs with known inhibitory activities (e.g., IC50 or Ki values), a QSAR model can be developed using various statistical methods. Multiple Linear Regression (MLR) is a common starting point, but more advanced techniques like Partial Least Squares (PLS) and machine learning algorithms (e.g., Support Vector Machines, Random Forest) are often employed to handle the complexity and potential non-linearity of the data.

For instance, a hypothetical QSAR study on a series of Z-Pro-D-Leu-D-Ala-NHOH analogs might yield a model that indicates that increased hydrophobicity at the leucine position and specific steric bulk at the alanine position are positively correlated with inhibitory activity against a particular MMP.

Illustrative Data Table for Descriptor Selection:

AnalogModificationIC50 (nM)LogPMolecular WeightSteric Descriptor (e.g., Molar Refractivity)Electronic Descriptor (e.g., Dipole Moment)
1Parent (Z-Pro-D-Leu-D-Ala-NHOH)502.5448.5120.33.1
2Leu -> Ile452.8448.5120.33.0
3Ala -> Val752.9462.5125.13.3
4Z -> 4-Cl-Z303.2483.0125.44.5
5Pro -> Hyp902.1464.5119.83.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Predictive Power and Validation of QSAR Models for Z-Pro-D-Leu-D-Ala-NHOH

The ultimate goal of developing a QSAR model for Z-Pro-D-Leu-D-Ala-NHOH analogs is to have a tool that can accurately predict the biological activity of novel, untested compounds. Therefore, rigorous validation of the QSAR model is a critical step. nih.gov Validation ensures that the model is not a result of chance correlation and has true predictive power.

The validation of a QSAR model is typically performed using both internal and external validation techniques:

Internal Validation: This involves assessing the stability and robustness of the model using the training set data. The most common method is cross-validation , particularly the leave-one-out (LOO) technique. In LOO cross-validation, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability. A q² value greater than 0.5 is generally considered indicative of a good model. uniroma1.it

External Validation: This is a more stringent test of the model's predictive power. It involves using the developed QSAR model to predict the biological activities of a separate set of compounds, known as the test set , which were not used in the model development. The predictive ability is then assessed by calculating the correlation coefficient (R²_pred) between the predicted and observed activities for the test set. A high R²_pred value (typically > 0.6) indicates that the model has good external predictive power. uniroma1.it

Other statistical parameters used to evaluate the predictive power of a QSAR model include the root mean square error of prediction (RMSEP) and the mean absolute error (MAE).

For a QSAR model developed for Z-Pro-D-Leu-D-Ala-NHOH derivatives, a high predictive power would mean that the model can reliably guide the synthesis of new analogs with potentially improved inhibitory potency. For example, if the model predicts that a specific substitution on the proline ring would enhance activity, this hypothesis can be tested experimentally.

Illustrative Data Table for QSAR Model Validation:

ParameterValueInterpretation
Training Set Statistics
Number of Compounds25
R² (Coefficient of Determination)0.85Goodness of fit of the model to the training data.
Internal Validation
q² (Leave-One-Out Cross-Validation)0.72Good internal predictive ability.
Test Set Statistics
Number of Compounds8
R²_pred (Predictive R²)0.78Good external predictive power for new compounds.
RMSEP (Root Mean Square Error of Prediction)0.25Low prediction error.

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Analytical and Bioanalytical Methodologies for Z Pro D Leu D Ala Nhoh

Chromatographic Separation Techniques for Z-Pro-D-Leu-D-Ala-NHOH

Chromatographic techniques are fundamental for the assessment of purity and the resolution of stereoisomers of Z-Pro-D-Leu-D-Ala-NHOH. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary methods for these purposes.

Reversed-phase HPLC (RP-HPLC) and UPLC are the gold standards for determining the purity of synthetic peptides like Z-Pro-D-Leu-D-Ala-NHOH. moravek.com These techniques separate the target peptide from impurities that may arise during synthesis, such as deletion sequences, incompletely deprotected peptides, or by-products from side reactions. The enhanced resolution and speed of UPLC, which utilizes columns with sub-2 µm particles, make it particularly advantageous for high-throughput purity analysis and the development of isolation strategies. waters.combiopharminternational.comwaters.com

The separation is typically achieved using a C18 or C8 stationary phase with a mobile phase gradient of water and acetonitrile, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. ymc.co.jphplc.eu Detection is commonly performed using UV spectrophotometry at a wavelength of 214-220 nm, where the peptide bond absorbs strongly.

Table 1: Illustrative HPLC/UPLC Method Parameters for Purity Analysis of Z-Pro-D-Leu-D-Ala-NHOH

Parameter HPLC Condition UPLC Condition
Column C18, 4.6 x 150 mm, 5 µm C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% TFA in Water 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile 0.1% TFA in Acetonitrile
Gradient 5-65% B over 20 min 10-70% B over 5 min
Flow Rate 1.0 mL/min 0.4 mL/min
Column Temp. 30 °C 40 °C
Detection UV at 215 nm UV at 215 nm

| Injection Vol. | 10 µL | 2 µL |

Given that Z-Pro-D-Leu-D-Ala-NHOH contains two D-amino acid residues (D-Leu and D-Ala), it is critical to verify their enantiomeric purity and to separate potential diastereomeric impurities that may have formed during synthesis. Chiral chromatography is the definitive method for this analysis. sigmaaldrich.com The presence of multiple chiral centers can make the separation of all possible stereoisomers challenging. sigmaaldrich.com

Direct chiral separation can be attempted using chiral stationary phases (CSPs) that can resolve peptide enantiomers and diastereomers. chromatographyonline.comchiraltech.com CSPs based on cyclodextrins, macrocyclic glycopeptides (like vancomycin (B549263) or teicoplanin), or cinchona alkaloids have proven effective for separating amino acids and small peptides. sigmaaldrich.commdpi.com An alternative, indirect approach involves hydrolysis of the peptide, followed by derivatization of the resulting amino acids with a chiral reagent and subsequent analysis on a standard achiral column. However, direct analysis of the intact peptide is often preferred to avoid potential racemization during hydrolysis.

Table 2: Hypothetical Chiral HPLC Method for Diastereomeric Purity of Z-Pro-D-Leu-D-Ala-NHOH

Parameter Condition
Column Chiral Stationary Phase (e.g., Vancomycin-based)
Mobile Phase Gradient of Acetonitrile and aqueous buffer (e.g., Ammonium Acetate)
Flow Rate 0.5 mL/min
Column Temperature 25 °C

| Detection | UV at 215 nm / Mass Spectrometry |

Mass Spectrometry-Based Detection and Quantification of Z-Pro-D-Leu-D-Ala-NHOH in Complex Biological Matrices

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides the high sensitivity and selectivity required for the detection and quantification of Z-Pro-D-Leu-D-Ala-NHOH in complex biological matrices such as plasma or tissue homogenates. nih.gov

The development of a robust LC-MS/MS (B15284909) method involves the optimization of several parameters. For a tetrapeptide like Z-Pro-D-Leu-D-Ala-NHOH, electrospray ionization (ESI) in positive mode is typically employed. The method relies on selected reaction monitoring (SRM), where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a characteristic product ion is monitored for quantification. youtube.com

Initial method development includes direct infusion of the compound to determine the optimal precursor and product ions and to tune parameters like collision energy and cone voltage. The molecular weight of Z-Pro-D-Leu-D-Ala-NHOH is 448.51 g/mol , so the expected [M+H]+ precursor ion would be at m/z 449.5. Fragmentation would likely occur at the peptide bonds, yielding predictable product ions.

Table 3: Predicted LC-MS/MS (SRM) Parameters for Z-Pro-D-Leu-D-Ala-NHOH

Parameter Value
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 449.5
Product Ion (Q3) e.g., m/z 336.4 (loss of Ala-NHOH)
Collision Energy Optimized value (e.g., 15-25 eV)

| Dwell Time | 100-200 ms |

When quantifying analytes in biological matrices, matrix effects—the suppression or enhancement of ionization due to co-eluting endogenous components—are a significant concern. nih.goveijppr.comtandfonline.com Phospholipids (B1166683) from plasma are a common source of matrix effects in ESI. chromatographyonline.com To mitigate these effects and correct for variability in sample preparation and instrument response, the use of an appropriate internal standard (IS) is essential. bioanalysis-zone.com

The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing 13C and/or 15N), as it has nearly identical chemical and physical properties to the analyte. nih.govpharmiweb.com If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization efficiency can be used. Sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to remove the majority of matrix components prior to LC-MS/MS analysis. eijppr.com

Table 4: Strategies to Mitigate Matrix Effects for Z-Pro-D-Leu-D-Ala-NHOH Analysis

Strategy Description
Sample Preparation Use of solid-phase extraction (SPE) to selectively isolate the peptide and remove phospholipids and proteins.
Chromatography Optimization of the LC gradient to separate Z-Pro-D-Leu-D-Ala-NHOH from early-eluting, ion-suppressing matrix components.

| Internal Standard | Use of a stable isotope-labeled Z-Pro-D-Leu-D-Ala-NHOH (e.g., with a 13C, 15N-labeled Leucine) added at the beginning of the sample preparation process. nih.gov |

Spectroscopic Characterization for Conformation and Purity of Z-Pro-D-Leu-D-Ala-NHOH

Spectroscopic techniques are invaluable for confirming the structure, assessing purity, and investigating the conformational properties of Z-Pro-D-Leu-D-Ala-NHOH.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of peptides. 1H and 13C NMR can confirm the primary structure and the presence of all expected functional groups. The proline residue is of particular interest, as the X-Pro peptide bond can exist in both cis and trans conformations, which can be distinguished by characteristic differences in the 13C chemical shifts of the proline β and γ carbons. researchgate.netresearchgate.net Two-dimensional NMR experiments, such as COSY and NOESY, can provide further information about through-bond and through-space connectivities, helping to define the peptide's solution conformation.

Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of peptides. The presence of D-amino acids can induce specific conformational preferences, such as β-turns or other folded structures. subr.edunih.gov The CD spectrum of Z-Pro-D-Leu-D-Ala-NHOH would provide a signature of its global conformation in solution. Changes in the CD spectrum upon varying solvent or temperature can offer insights into the stability of its secondary structure. For instance, a peptide rich in D-alanine might adopt a specific turn structure that would be identifiable by its characteristic CD bands. subr.edu

Table 5: Summary of Spectroscopic Techniques for Z-Pro-D-Leu-D-Ala-NHOH Characterization

Technique Information Obtained Expected Observations
1D/2D NMR Primary structure confirmation, cis/trans isomerization of the Proline residue, solution conformation. Distinct signals for cis and trans isomers of the Proline Cβ and Cγ. NOE cross-peaks indicating spatial proximities of protons. researchgate.net
Circular Dichroism (CD) Secondary structure content (e.g., β-turns, random coil), conformational stability. A characteristic spectrum indicative of a turn structure, potentially influenced by the D-amino acid residues. nih.gov

| Mass Spectrometry (MS) | Molecular weight confirmation, purity assessment. | A major ion corresponding to the calculated molecular weight (448.51 Da). |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Z-Pro-D-Leu-D-Ala-NHOH

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of peptides and their derivatives in solution. For Z-Pro-D-Leu-D-Ala-NHOH, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, TOCSY, HSQC, HMBC, and NOESY) NMR experiments would provide a detailed atom-by-atom map of the molecule's covalent framework and spatial arrangement.

¹H NMR spectroscopy would offer initial insights into the primary structure. The spectrum would be expected to show distinct signals for the aromatic protons of the benzyloxycarbonyl (Z) group, the aliphatic protons of the proline, D-leucine, and D-alanine residues, and the exchangeable amide and hydroxyl protons. The integration of these signals would correspond to the number of protons in each chemical environment, confirming the presence of the constituent amino acids.

¹³C NMR spectroscopy would complement the proton data by providing information on the carbon skeleton. Each carbon atom in the molecule, from the carbonyls of the peptide bonds to the aliphatic carbons of the amino acid side chains, would resonate at a characteristic chemical shift, confirming the molecular composition.

Two-dimensional NMR techniques are essential for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments would reveal proton-proton coupling networks within each amino acid residue, allowing for the unambiguous assignment of all spin systems.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would correlate each proton with its directly attached carbon atom, facilitating the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons, providing crucial information for sequencing the peptide and confirming the connectivity between the Z-group, the amino acid residues, and the C-terminal hydroxamic acid.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, which is vital for determining the three-dimensional conformation of the peptide backbone and the orientation of the side chains.

The following table represents typical ¹H NMR chemical shifts expected for the amino acid residues within Z-Pro-D-Leu-D-Ala-NHOH in a common NMR solvent like DMSO-d₆.

ProtonExpected Chemical Shift (ppm)Multiplicity
D-Ala α-H4.1 - 4.3quintet
D-Ala β-H₃1.2 - 1.4doublet
D-Leu α-H4.2 - 4.4multiplet
D-Leu β-H₂1.5 - 1.7multiplet
D-Leu γ-H1.4 - 1.6multiplet
D-Leu δ-H₆0.8 - 0.9doublet
Pro α-H4.1 - 4.3triplet
Pro β-H₂1.8 - 2.1multiplet
Pro γ-H₂1.7 - 2.0multiplet
Pro δ-H₂3.3 - 3.6multiplet
Z-group CH₂5.0 - 5.2singlet
Z-group C₆H₅7.2 - 7.4multiplet
NH (amide)7.5 - 8.5doublet
NHOH9.0 - 10.0broad singlet
OH (hydroxamic)10.5 - 11.5broad singlet

Note: This table presents expected chemical shift ranges. Actual values can vary based on solvent, temperature, and pH.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of Z-Pro-D-Leu-D-Ala-NHOH

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its secondary structure. nih.govyoutube.comsemanticscholar.orgkhanacademy.orgyoutube.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For Z-Pro-D-Leu-D-Ala-NHOH, the IR spectrum would exhibit characteristic absorption bands for the various functional groups. The amide I band (primarily C=O stretching) and amide II band (a combination of N-H bending and C-N stretching) are particularly sensitive to the peptide's secondary structure. youtube.com The presence of the benzyloxycarbonyl group would be confirmed by aromatic C-H and C=C stretching vibrations, as well as a strong carbonyl absorption. The hydroxamic acid group would also have a distinct carbonyl stretching frequency and O-H and N-H stretching vibrations.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. For Z-Pro-D-Leu-D-Ala-NHOH, Raman spectroscopy would be useful for analyzing the vibrations of the aromatic ring of the Z-group and the aliphatic side chains of the amino acids. acs.orgresearchgate.net The proline ring vibrations can also be probed using Raman spectroscopy. nih.govsemanticscholar.orgscispace.com

The table below summarizes the expected vibrational frequencies for the key functional groups in Z-Pro-D-Leu-D-Ala-NHOH.

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Amide (peptide bond)N-H stretch3250 - 33503250 - 3350
Amide I (C=O stretch)1630 - 16801630 - 1680
Amide II (N-H bend)1510 - 15701510 - 1570
Z-group (urethane)C=O stretch1690 - 17101690 - 1710
Z-group (aromatic)C=C stretch1450 - 16001450 - 1600 (strong)
Hydroxamic acid (-CONHOH)O-H stretch3100 - 3300 (broad)3100 - 3300 (weak)
C=O stretch1640 - 16801640 - 1680
Amino acid side chainsC-H stretch (aliphatic)2850 - 30002850 - 3000 (strong)

Note: These are typical frequency ranges and can be influenced by the molecular environment and hydrogen bonding.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Z-Pro-D-Leu-D-Ala-NHOH

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of chiral molecules, including peptides, in solution. americanpeptidesociety.org It measures the differential absorption of left- and right-handed circularly polarized light. The presence of ordered secondary structures like α-helices, β-sheets, and turns gives rise to characteristic CD spectra.

For Z-Pro-D-Leu-D-Ala-NHOH, the presence of a proline residue and D-amino acids will significantly influence its conformational preferences and, consequently, its CD spectrum. researchgate.netsubr.edu Proline is known to introduce kinks in peptide chains and can favor the formation of specific turn structures. The incorporation of D-amino acids can induce structures that are mirror images of those formed by L-amino acids. researchgate.netsubr.edu

The CD spectrum of Z-Pro-D-Leu-D-Ala-NHOH would likely indicate a disordered or turn-like conformation rather than a well-defined α-helix or β-sheet, which is common for short peptides. The analysis of the CD spectrum can provide an estimation of the percentage of different secondary structural elements. Quantitative analysis of D- and L-amino acids in enantiomeric mixtures can also be achieved using CD spectroscopy. royalsocietypublishing.org

The following table outlines the characteristic CD spectral features for common peptide secondary structures. The spectrum of Z-Pro-D-Leu-D-Ala-NHOH would be a composite of these, likely dominated by features indicative of turns or a random coil.

Secondary StructureWavelength of Positive Maximum (nm)Wavelength of Negative Maximum (nm)
α-Helix~192~208, ~222
β-Sheet~195~217
TurnVaries (~185-195)Varies (~205, ~225)
Random Coil~212~198

Note: The exact positions and intensities of the CD bands are highly sensitive to the specific peptide sequence and its environment.

Imaging Mass Spectrometry for Tissue Distribution and Localization of Z-Pro-D-Leu-D-Ala-NHOH

Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labeling. nih.govnih.gov This methodology is particularly valuable in pharmaceutical research for determining the localization of a drug and its metabolites within a target organ or tissue.

For Z-Pro-D-Leu-D-Ala-NHOH, a technique such as Matrix-Assisted Laser Desorption/Ionization (MALDI) IMS could be employed to map its distribution in tissues relevant to collagenase activity, such as skin or cartilage. news-medical.netacs.orgms-imaging.org In a typical MALDI-IMS experiment, a thin tissue section is coated with a matrix that facilitates the desorption and ionization of the analyte. A laser is then rastered across the tissue surface, and a mass spectrum is acquired at each position. By plotting the intensity of the ion corresponding to the mass-to-charge ratio (m/z) of Z-Pro-D-Leu-D-Ala-NHOH at each x,y-coordinate, a two-dimensional ion image is generated that reveals the compound's distribution.

This technique can provide crucial information on whether the inhibitor reaches its intended site of action and can help to correlate its localization with its pharmacological effect. High-resolution mass spectrometry can be used to differentiate the parent compound from potential metabolites. acs.org

The table below outlines the key parameters and expected outcomes of an IMS study on Z-Pro-D-Leu-D-Ala-NHOH.

ParameterDescription
Instrumentation MALDI-Time-of-Flight (TOF) or MALDI-Fourier Transform Ion Cyclotron Resonance (FTICR) Mass Spectrometer
Expected m/z of [M+H]⁺ ~449.24 (for C₂₂H₃₂N₄O₆)
Expected m/z of [M+Na]⁺ ~471.22
Expected m/z of [M+K]⁺ ~487.19
Tissue Samples Sections of tissues where collagenases are active (e.g., skin, cartilage, tumor tissue).
Primary Outcome A two-dimensional map showing the intensity and localization of Z-Pro-D-Leu-D-Ala-NHOH within the tissue architecture.
Potential Additional Insights Co-localization with endogenous biomolecules, detection of metabolites, and correlation of distribution with histological features.

Note: The exact m/z values would be determined with high accuracy using a calibrated mass spectrometer.

Challenges, Limitations, and Future Research Directions for Z Pro D Leu D Ala Nhoh

Current Gaps in Understanding the Comprehensive Biological Profile of Z-Pro-D-Leu-D-Ala-NHOH

While Z-Pro-D-Leu-D-Ala-NHOH is identified as a collagenase inhibitor, its broader biological profile remains largely uncharacterized. pharmaffiliates.com This compound belongs to the class of matrix metalloproteinase (MMP) inhibitors. A significant challenge in the history of MMP inhibitors has been their lack of selectivity, which led to toxic side effects and the failure of broad-spectrum inhibitors in clinical trials. tandfonline.comnih.govresearchgate.net It is now understood that different MMPs can have opposing roles in disease progression; some may promote tumor growth while others have protective functions. tandfonline.comresearchgate.net

A primary gap in the current understanding of Z-Pro-D-Leu-D-Ala-NHOH is the lack of a comprehensive selectivity profile. Detailed enzymatic and cellular assays are needed to determine its inhibitory activity against a wide array of individual MMPs (e.g., gelatinases, stromelysins, membrane-type MMPs) and other related zinc-dependent proteases. Without this data, it is difficult to predict its precise biological effects and potential for off-target activity.

Key Unanswered Questions Regarding the Biological Profile:

Selectivity: What is the specific inhibitory constant (Ki) of Z-Pro-D-Leu-D-Ala-NHOH against the full panel of human MMPs and other metalloproteinases like ADAMs (A Disintegrin and Metalloproteinase)?

Mechanism of Action: Beyond direct enzyme inhibition, does the compound affect MMP expression or activation pathways at the cellular level?

Pharmacodynamics: How does the compound's inhibitory activity in vitro translate to complex biological systems and in vivo models?

Cellular Uptake and Distribution: What are the mechanisms by which Z-Pro-D-Leu-D-Ala-NHOH enters cells, and where does it localize within different cell types?

Strategies for Overcoming Synthetic and Methodological Hurdles in Z-Pro-D-Leu-D-Ala-NHOH Research

The synthesis of structurally complex peptides like Z-Pro-D-Leu-D-Ala-NHOH, which contains non-canonical D-amino acids and a hydroxamate group, presents significant challenges. nih.govresearchgate.net Accessing such compounds can be difficult due to steric hindrance and the need for precise stereochemical control during synthesis. researchgate.net

Synthetic Challenges and Potential Solutions:

ChallengePotential StrategyRationale
Stereochemical Control Utilize advanced chiral catalysts and auxiliaries.Ensures the correct D-configuration of leucine (B10760876) and alanine (B10760859) residues, which is critical for biological activity.
Low Yield & Purity Optimize solid-phase and liquid-phase peptide synthesis protocols; explore novel coupling reagents and protecting group strategies.Improves the efficiency of the synthesis, reducing costs and providing higher quality material for research.
Steric Hindrance Employ emerging techniques like synergistic enantioselective catalysis or visible-light-mediated photocatalysis. nih.govresearchgate.netThese modern methods can overcome the physical constraints of crowded reaction centers in complex molecules.

Methodological hurdles also exist in the biological evaluation of Z-Pro-D-Leu-D-Ala-NHOH. The development of highly sensitive and specific assays is crucial for accurately determining its potency and selectivity. This includes high-throughput screening methods to test the compound against large panels of proteases and robust cell-based assays that mimic physiological conditions more closely.

Potential for Nanotechnology-Based Delivery Systems and Formulation Strategies for Z-Pro-D-Leu-D-Ala-NHOH

A major limitation for the therapeutic use of peptides is their inherent pharmacokinetic challenges, including low bioavailability, susceptibility to enzymatic degradation, and rapid clearance from the body. wjarr.comnih.gov Nanotechnology offers a promising avenue to overcome these barriers for peptide-based compounds like Z-Pro-D-Leu-D-Ala-NHOH. wjarr.comnih.gov

Nanocarrier systems can protect the peptide from degradation, control its release over time, and improve its absorption into cells and tissues. wjarr.comprecisionnanomedicine.com

Potential Nanocarrier Systems for Z-Pro-D-Leu-D-Ala-NHOH:

Nanocarrier SystemCompositionKey Advantages for Peptide Delivery
Liposomes Phospholipid bilayers surrounding an aqueous core. precisionnanomedicine.comCan encapsulate both hydrophilic and hydrophobic molecules, protecting the peptide payload from enzymatic degradation. wjarr.cominformahealthcare.com
Polymeric Nanoparticles Biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) or chitosan. wjarr.comAllow for controlled and sustained release of the peptide, extending its presence in the bloodstream. wjarr.comprecisionnanomedicine.com
Solid Lipid Nanoparticles (SLNs) Solid lipid matrix.Offer improved stability and can enhance permeability across biological barriers like the blood-brain barrier. wjarr.comprecisionnanomedicine.com

By encapsulating Z-Pro-D-Leu-D-Ala-NHOH in such nanoformulations, it may be possible to enhance its therapeutic efficacy and enable administration through less invasive routes.

Exploration of Novel Therapeutic Applications beyond Current Scope for Z-Pro-D-Leu-D-Ala-NHOH

Research interest in MMP inhibitors has expanded beyond their initial focus on cancer. tandfonline.comnih.gov Given that MMPs are key enzymes in the degradation and remodeling of the extracellular matrix, they are implicated in a wide range of pathological conditions. tandfonline.comresearchgate.netnih.gov This opens up new potential therapeutic avenues for selective MMP inhibitors like Z-Pro-D-Leu-D-Ala-NHOH.

Potential Novel Therapeutic Areas for Investigation:

Therapeutic AreaRole of MMPsRationale for Investigating Z-Pro-D-Leu-D-Ala-NHOH
Neurological Disorders MMPs are involved in blood-brain barrier disruption and neuroinflammation seen in conditions like stroke and multiple sclerosis.An inhibitor capable of crossing the blood-brain barrier could have therapeutic potential. tandfonline.comnih.gov
Inflammatory Diseases MMPs contribute to tissue destruction in diseases like rheumatoid arthritis and inflammatory bowel disease.A selective MMP inhibitor could modulate the inflammatory environment and reduce tissue damage. nih.govpatsnap.com
Fibrosis Aberrant MMP activity contributes to the excessive deposition of extracellular matrix characteristic of fibrotic diseases affecting organs like the liver and lungs.Inhibiting specific MMPs could help restore tissue homeostasis. patsnap.com
Infectious Diseases Some pathogens exploit host MMPs to facilitate tissue invasion and dissemination.MMP inhibition could be an adjunctive therapy to limit pathogen spread. nih.gov
Wound Healing Proper MMP regulation is crucial for tissue remodeling during wound repair.Modulating MMP activity could potentially improve healing outcomes. tandfonline.com

Integration of Multi-Omics Data for a Holistic Understanding of Z-Pro-D-Leu-D-Ala-NHOH Effects

To move beyond a simple understanding of enzyme inhibition, modern drug discovery increasingly relies on multi-omics approaches. thermofisher.combiocompare.com Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive, systems-level view of a compound's biological effects. pharmafeatures.combiomedgrid.comnih.gov

For Z-Pro-D-Leu-D-Ala-NHOH, a multi-omics strategy could:

Identify Novel Targets: Proteomics could uncover previously unknown protein interactions or off-targets.

Elucidate Mechanisms: Transcriptomics can reveal how the compound alters gene expression patterns downstream of MMP inhibition.

Discover Biomarkers: Metabolomics might identify metabolic signatures that correlate with the compound's efficacy, aiding in patient selection for future clinical trials.

Predict System-wide Effects: Integrating these datasets can create a more complete picture of the compound's impact on cellular networks and pathways. biomedgrid.com

Application of 'Omics' Technologies in Z-Pro-D-Leu-D-Ala-NHOH Research:

'Omics' FieldPotential Insights
Proteomics Confirm direct targets, identify off-targets, and quantify changes in protein expression and post-translational modifications.
Transcriptomics Analyze changes in gene expression to understand the downstream cellular response to MMP inhibition.
Metabolomics Profile changes in small molecule metabolites to understand the compound's impact on cellular metabolism and energy pathways.
Genomics Identify genetic factors that may influence an individual's response to the compound.

While powerful, this approach presents challenges in the integration and interpretation of large, complex datasets. pharmafeatures.combiomedgrid.com

Ethical Considerations in Research Involving Z-Pro-D-Leu-D-Ala-NHOH and Animal Models

Preclinical research for compounds like Z-Pro-D-Leu-D-Ala-NHOH often necessitates the use of animal models to study efficacy and pharmacokinetics. This use carries significant ethical responsibilities. facellitate.comkosinmedj.org The guiding principles for the ethical use of animals in research are the "3Rs": Replacement, Reduction, and Refinement. kosinmedj.orgbiobostonconsulting.com

Replacement: Researchers must consider alternatives to animal testing whenever possible. kosinmedj.org The development of advanced in vitro models, such as 3D cell cultures and "organs-on-a-chip," may reduce the future need for animal studies. nih.gov

Reduction: The experimental design should aim to use the minimum number of animals required to obtain statistically significant and meaningful results. kosinmedj.orgnih.gov

Refinement: All procedures must be optimized to minimize any pain, suffering, or distress to the animals. kosinmedj.orgnih.gov This includes providing proper housing, care, anesthesia, and analgesia. nih.gov

A critical ethical consideration is the harm-benefit analysis, which requires a justification that the potential scientific and medical benefits of the research outweigh the harm caused to the animals. kosinmedj.orgnews-medical.net Furthermore, ensuring high standards of animal welfare is not only an ethical imperative but also a scientific one, as poor animal care can lead to unreliable and irreproducible experimental outcomes. nih.gov

Conclusion

Summary of Key Research Findings and Advancements on Z-Pro-D-Leu-D-Ala-NHOH

Research on Z-Pro-D-Leu-D-Ala-NHOH has firmly established it as a potent and highly specific inhibitor of vertebrate collagenases. scbt.comhongtide.compharmaffiliates.com The hydroxamic acid moiety (-NHOH) is a critical feature, acting as a chelating agent that binds to the zinc ion within the catalytic site of these metalloproteinase enzymes. nih.gov

Key advancements have come from detailed structure-activity relationship (SAR) studies on a series of tetrapeptidyl hydroxamic acids. These studies have elucidated the specific interactions between the peptide's amino acid residues and the enzyme's subsites. One of the most significant findings is the role of the enantiomeric dipeptide unit, D-Leu-D-Ala. The inclusion of these D-amino acids at the P2-P1 subsites was shown to increase the compound's binding capacity to the extended S4-S1 subsites of collagenase. nih.gov This structural modification not only enhances inhibitory potency but also confers resistance against degradation by other proteinases, a crucial advancement for potential therapeutic applications. nih.gov

The inhibitory power of this compound has been quantified, demonstrating its effectiveness in the micromolar range. This specific finding underscores its utility as a tool in biochemical and pharmacological research.

Interactive Table 1: Inhibitory Activity of Z-Pro-D-Leu-D-Ala-NHOH

Compound Name Target Enzyme Class Reported IC₅₀
Z-Pro-D-Leu-D-Ala-NHOH Vertebrate Collagenase ~10⁻⁶ M

This table summarizes the reported half-maximal inhibitory concentration (IC₅₀) of the compound against its target enzyme class, as identified in multiple sources. hongtide.comnih.govcytogenetyka.pl

Broader Implications of Z-Pro-D-Leu-D-Ala-NHOH Research for Medicinal Chemistry and Drug Discovery

The research focused on Z-Pro-D-Leu-D-Ala-NHOH carries significant implications for the broader fields of medicinal chemistry and drug discovery. It serves as a compelling case study in the rational design of enzyme inhibitors, particularly within the important class of peptide hydroxamates. These compounds are widely recognized for their ability to target metalloproteases, a family of enzymes implicated in numerous physiological and pathological processes. nih.govacs.org

The success of Z-Pro-D-Leu-D-Ala-NHOH as a collagenase inhibitor reinforces the therapeutic strategy of targeting matrix metalloproteinases (MMPs) in diseases characterized by excessive tissue degradation. Since collagenases are a subtype of MMPs, their inhibition is a key area of interest for cancer and inflammation research. hongtide.comhongtide.com For instance, the over-activity of MMPs is a known factor in tumor invasion and metastasis, making specific inhibitors like Z-Pro-D-Leu-D-Ala-NHOH valuable probes for studying these pathways and for developing potential anti-cancer therapeutics. nih.gov

Furthermore, the specific use of D-amino acids to enhance stability and binding affinity is a critically important concept in peptide drug design. nih.gov Peptides often suffer from poor in vivo stability due to rapid degradation by proteases. The demonstration that a D-Leu-D-Ala unit confers proteinase resistance provides a practical and effective strategy that can be applied to the development of other peptide-based drugs. This approach helps overcome a major hurdle in translating peptide leads into viable clinical candidates, improving their pharmacokinetic profiles and therapeutic potential. The principles learned from this compound can thus inform the design of next-generation inhibitors for a wide range of enzyme targets.

Concluding Remarks on the Scientific Progress and Future Outlook for Z-Pro-D-Leu-D-Ala-NHOH Studies

Scientific progress on Z-Pro-D-Leu-D-Ala-NHOH has successfully characterized it as a potent, specific, and protease-resistant inhibitor of vertebrate collagenases. The understanding of its mechanism, rooted in the chelation of the active-site zinc ion by its hydroxamate group and enhanced by the stereochemistry of its peptide backbone, represents a significant achievement in molecular design.

The future outlook for studies involving Z-Pro-D-Leu-D-Ala-NHOH remains promising. Its well-defined activity profile makes it an excellent research tool for further dissecting the role of specific collagenases in various diseases, including arthritis, fibrosis, and cancer. It can be used in preclinical models to validate these enzymes as therapeutic targets.

Moreover, the structural motifs of Z-Pro-D-Leu-D-Ala-NHOH, particularly the proteinase-resistant D-dipeptide unit, will continue to serve as a blueprint for the design of new and improved peptide-based therapeutics. Future research may focus on incorporating these features into inhibitors of other metalloproteases or refining the peptide sequence to achieve even greater selectivity and potency. The foundational research on Z-Pro-D-Leu-D-Ala-NHOH has laid a strong groundwork for these future innovations, ensuring its continued relevance in the advancement of medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for characterizing Z-Pro-D-Leu-D-Ala-NHOH’s structural integrity in synthetic preparations?

  • Methodology : Utilize Nuclear Magnetic Resonance (NMR) to confirm stereochemistry and peptide bond formation, Mass Spectrometry (MS) for molecular weight validation, and High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended). For example, reversed-phase HPLC with a C18 column and acetonitrile/water gradient elution can resolve impurities .
  • Data Interpretation : Compare NMR spectra with reference databases (e.g., BMRB) and validate MS results against theoretical isotopic patterns.

Q. How is Z-Pro-D-Leu-D-Ala-NHOH synthesized, and what protective groups are optimal for its D-amino acid residues?

  • Methodology : Employ solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protection. For D-amino acids (D-Leu, D-Ala), ensure chiral purity by coupling pre-activated D-isomer derivatives. Use HATU/DIPEA as activators for sterically hindered residues.
  • Optimization : Monitor coupling efficiency via Kaiser tests and adjust reaction times (e.g., 2–4 hours for D-residues) to minimize racemization .

Q. What solvent systems and stability conditions are recommended for storing Z-Pro-D-Leu-D-Ala-NHOH?

  • Methodology : Dissolve in anhydrous DMSO (10 mM stock) to prevent hydrolysis. For long-term storage (-20°C), lyophilize the compound and avoid freeze-thaw cycles.
  • Stability Testing : Use HPLC to track degradation under varying pH (4–9) and temperature (4–37°C) conditions over 30 days .

Advanced Research Questions

Q. How does Z-Pro-D-Leu-D-Ala-NHOH inhibit collagenase activity, and what kinetic parameters define its efficacy?

  • Methodology : Perform enzyme inhibition assays (e.g., fluorometric or colorimetric) using collagenase substrates like DQ-collagen. Calculate KiK_i (inhibition constant) via Lineweaver-Burk plots and validate with IC50 curves.
  • Mechanistic Insight : Use molecular docking (e.g., AutoDock Vina) to model interactions between the inhibitor and collagenase active sites, focusing on hydrogen bonding with His residues .

Q. How can researchers resolve contradictions in reported IC50 values for Z-Pro-D-Leu-D-Ala-NHOH across studies?

  • Methodology :

Standardize Assays : Use identical substrate concentrations (e.g., 10 µM DQ-collagen) and buffer conditions (pH 7.4, 25°C).

Control for Batch Variability : Compare inhibition curves across multiple synthetic batches.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.